2-(4-Aminocyclohexyl)ethanol is derived from cyclohexane, a saturated cyclic hydrocarbon. It falls under the classification of amines and alcohols, specifically as a secondary amine due to the presence of the amino group attached to the cyclohexane ring. This compound is often utilized in the synthesis of pharmaceuticals and other organic compounds.
The synthesis of 2-(4-Aminocyclohexyl)ethanol can be achieved through several methods, primarily involving the reduction of corresponding carbonyl compounds or through direct amination processes.
The molecular structure of 2-(4-Aminocyclohexyl)ethanol can be described by its chemical formula .
2-(4-Aminocyclohexyl)ethanol participates in various chemical reactions due to its functional groups.
The mechanism of action for 2-(4-Aminocyclohexyl)ethanol involves interactions at the molecular level that influence biological systems.
Studies indicate that derivatives of this compound exhibit varying degrees of biological activity, suggesting that modifications to its structure can enhance or diminish its efficacy against specific targets .
The physical and chemical properties of 2-(4-Aminocyclohexyl)ethanol are critical for understanding its behavior in different environments.
The applications of 2-(4-Aminocyclohexyl)ethanol span across various scientific domains.
In industrial settings, this compound is utilized for producing specialty chemicals and materials, leveraging its unique structural properties .
2-(4-Aminocyclohexyl)ethanol is a bifunctional organic compound featuring both amine and alcohol functional groups attached to a cyclohexane ring. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol . The IUPAC name is 2-(4-aminocyclohexyl)ethanol, with alternative designations including 4-(2-hydroxyethyl)cyclohexanamine. The cyclohexane ring adopts chair conformations, with substituents occupying equatorial or axial positions depending on stereochemistry. The compound exhibits cis and trans isomerism relative to the positions of the amino and ethanol groups; the trans isomer predominates in pharmaceutical applications due to superior metabolic stability and receptor interactions [4] [10]. Key identifiers include:
Table 1: Atomic-Level Structural Features
Structural Element | Description |
---|---|
Cyclohexane Ring | Six-membered saturated carbon ring in chair conformation |
Amino Group (-NH₂) | Attached at C4 position; participates in hydrogen bonding and salt formation |
Ethanol Moiety (-CH₂CH₂OH) | Attached at C1 position; enables esterification or ether formation |
Stereochemistry | Trans isomer: substituents on opposite ring faces; preferred in drug design |
The synthesis of 2-(4-aminocyclohexyl)ethanol evolved from early hydrogenation techniques to sophisticated catalytic methods. Initial routes involved high-pressure hydrogenation of aromatic precursors like 4-aminophenethyl alcohol, but yielded isomeric mixtures with poor selectivity [6]. Modern protocols prioritize stereocontrol and efficiency:
Table 2: Evolution of Synthetic Methodologies
Era | Method | Yield | Limitations |
---|---|---|---|
1960s–1980s | Aromatic ring hydrogenation | 40–55% | Isomeric mixtures, harsh conditions |
1990s–2000s | Cyclohexanone reductive amination | 60–75% | Requires chiral resolution |
2010s–Present | Catalytic oxime hydrogenation | 85–92% | High pressure equipment needed |
This scaffold bridges small-molecule drug design and peptide mimetics by providing conformational rigidity and bioavailability. Its applications span neuroscience, oncology, and infectious diseases:
Dopamine Receptor Modulators: The trans isomer is a key intermediate in synthesizing Cariprazine (Vraylar®), a D₃-preferring antipsychotic. The ethanol moiety enables esterification to form ethyl 2-(4-aminocyclohexyl)acetate, a direct precursor to Cariprazine’s carbamate functionality [6] [9].
Kinase Inhibitors: In anticancer agents like GSK3186899 (a leishmaniasis drug candidate), the amino group anchors hydrogen bonding with kinase ATP pockets (e.g., CRK12), while the ethanol tail enhances aqueous solubility [5]. Analogues with purine scaffolds (e.g., N²-(4-aminocyclohexyl)-9-cyclopentylpurine derivatives) show submicromolar inhibition of FLT3-ITD tyrosine kinase in acute myeloid leukemia [8].
Peptide Mimetics: Replaces lysine in cyclic opioid peptides (e.g., endomorphin-2 analogues), where the cyclohexane restricts backbone flexibility. Trans-4-aminocyclohexyl-D-alanine conjugates exhibit improved μ-opioid receptor binding (Kᵢ = 2.3 nM) and metabolic stability over linear peptides [10].
Table 3: Therapeutic Applications of Derivatives
Drug/Candidate | Therapeutic Area | Role of 2-(4-Aminocyclohexyl)ethanol |
---|---|---|
Cariprazine (Vraylar®) | Schizophrenia/Bipolar disorder | Core structural fragment; enables dopamine receptor selectivity |
GSK3186899/DDD853651 | Antileishmanial | Backbone for CRK12 kinase inhibition |
RP-170 peptide analogue | Pain management | Conformational constraint enhancing MOR/DOR affinity |
CDK Inhibitors (e.g., 7d) | Cancer | Linker for purine-based CDK4/6 inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: